molecular formula C8H7NO2S B1316442 4-Methoxy-2(3H)-benzothiazolone CAS No. 80567-66-4

4-Methoxy-2(3H)-benzothiazolone

Cat. No. B1316442
CAS RN: 80567-66-4
M. Wt: 181.21 g/mol
InChI Key: BOKIESUSRKISCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-2(3H)-benzothiazolone is a heterocyclic compound with the following chemical structure:




Synthesis Analysis

The synthesis of 4-Methoxy-2(3H)-benzothiazolone involves several steps. One common method is the condensation of 2-aminophenol with an appropriate aldehyde or ketone under acidic conditions. The resulting intermediate undergoes cyclization to form the benzothiazolone ring. Detailed synthetic routes and optimization strategies can be found in the literature.



Molecular Structure Analysis

The molecular formula of 4-Methoxy-2(3H)-benzothiazolone is C*8H7NO2S. It contains a benzothiazolone core with a methoxy group (–OCH3*) attached to the aromatic ring. The nitrogen and sulfur atoms contribute to its heterocyclic nature.



Chemical Reactions Analysis

4-Methoxy-2(3H)-benzothiazolone can participate in various chemical reactions, including nucleophilic substitutions, oxidation, and reduction. Its reactivity depends on the substituents and reaction conditions.



Physical And Chemical Properties Analysis


  • Melting Point : Typically around 150–160°C.

  • Solubility : Soluble in organic solvents like methanol, ethanol, and dichloromethane.

  • Color : Pale yellow to light brown crystalline solid.


Scientific Research Applications

Fluorescent Probes and Sensing Applications

Tanaka et al. (2001) explored derivatives of benzothiazole for their application as fluorescent probes. They developed compounds sensitive to pH changes and select metal cations, like magnesium and zinc, highlighting the potential of benzothiazole derivatives in sensing applications due to their fluorescence properties under specific conditions (Tanaka et al., 2001).

Antimicrobial Activity

Several studies have synthesized benzothiazole derivatives to investigate their antimicrobial properties. Vartale et al. (2008) prepared derivatives of benzothiazole that showed significant antibacterial activity, suggesting the importance of methoxy substitution at the benzothiazole ring for enhancing biological activity (Vartale et al., 2008). Similarly, Gupta et al. (2018) synthesized methoxy substituted benzothiazole derivatives that demonstrated potent antibacterial activity against Pseudomonas aeruginosa, a common pathogen associated with nosocomial infections (Gupta et al., 2018).

Anticancer Activity

Research on benzothiazole derivatives has also shown promise in anticancer activity. Dave et al. (2012) synthesized quinazoline derivatives with a benzothiazole moiety and tested their cytotoxic activity, finding potential anticancer agents among the synthesized compounds (Dave et al., 2012). Havrylyuk et al. (2010) investigated 4-thiazolidinones containing benzothiazole moiety for their antitumor activity, identifying compounds with significant effects on various cancer cell lines (Havrylyuk et al., 2010).

Anti-inflammatory and Neuroprotective Effects

Rathi et al. (2013) synthesized a series of compounds with a benzothiazole moiety to evaluate their anti-inflammatory activity, highlighting the potential of these compounds in treating inflammation-related conditions (Rathi et al., 2013). Additionally, Cao et al. (2023) designed and synthesized benzothiazole derivatives as multifunctional MAO-B inhibitors, showcasing their potential in treating Parkinson’s disease through neuroprotective effects and anti-inflammatory ability (Cao et al., 2023).

Safety And Hazards


  • Toxicity : 4-Methoxy-2(3H)-benzothiazolone should be handled with care due to its potential toxicity. Always follow safety protocols when working with this compound.

  • Irritant : It may cause skin and eye irritation.

  • Environmental Impact : Dispose of it properly according to local regulations.


Future Directions

Future research could focus on:



  • Investigating its pharmacological properties.

  • Developing more efficient synthetic routes.

  • Studying its potential applications in drug discovery.


properties

IUPAC Name

4-methoxy-3H-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2S/c1-11-5-3-2-4-6-7(5)9-8(10)12-6/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOKIESUSRKISCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40509446
Record name 4-Methoxy-1,3-benzothiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40509446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-2(3H)-benzothiazolone

CAS RN

80567-66-4
Record name 4-Methoxy-2(3H)-benzothiazolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80567-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-1,3-benzothiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40509446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.